3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinoline core structure, which is substituted with a sulfonyl group, a fluorine atom, and a piperidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl group, fluorine atom, and piperidine ring. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
Scientific Research Applications
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 3-((2,5-dimethylphenyl)sulfonyl)-6-fluoroquinoline
- 1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one
- 6-fluoro-1-methylquinolin-4(1H)-one
Uniqueness
Compared to similar compounds, 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-15-7-8-17(3)22(10-15)31(29,30)23-14-26(4)20-12-21(19(25)11-18(20)24(23)28)27-9-5-6-16(2)13-27/h7-8,10-12,14,16H,5-6,9,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIDBBGBRHYSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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